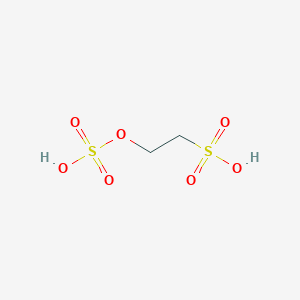

Ethionic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

461-42-7 |

|---|---|

Molekularformel |

C2H6O7S2 |

Molekulargewicht |

206.2 g/mol |

IUPAC-Name |

2-sulfooxyethanesulfonic acid |

InChI |

InChI=1S/C2H6O7S2/c3-10(4,5)2-1-9-11(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8) |

InChI-Schlüssel |

KHEVPDFAQFJIGK-UHFFFAOYSA-N |

Kanonische SMILES |

C(CS(=O)(=O)O)OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethionic Acid from Ethanol and Sulfur Trioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethionic acid (2-sulfooxyethyl hydrogen sulfate) from the reaction of ethanol (B145695) with sulfur trioxide. This compound is a key intermediate in the production of various surfactants and other specialty chemicals. This document details the underlying reaction mechanism, outlines various experimental protocols derived from scientific literature and patents, and presents quantitative data in a structured format. The guide also includes visualizations of the reaction pathway and experimental workflows to facilitate a deeper understanding of the synthesis process.

Introduction

This compound, with the chemical formula HO₃SOCH₂CH₂OSO₃H, is a dibasic acid formed by the reaction of ethanol with two equivalents of sulfur trioxide. The process is a sulfonation reaction, a class of reactions widely used in the chemical industry to introduce the sulfonyl group (-SO₃H) into organic molecules. The addition of two sulfate (B86663) groups to the ethanol backbone imparts unique properties to this compound, making it a valuable precursor in various industrial applications.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource for the synthesis of this compound. It consolidates information from various sources to offer a practical and in-depth understanding of the synthesis process.

Reaction Mechanism

The synthesis of this compound from ethanol and sulfur trioxide proceeds through a two-step electrophilic addition mechanism.

Step 1: Formation of Ethyl Hydrogen Sulfate

The first step involves the sulfonation of the hydroxyl group of ethanol by one equivalent of sulfur trioxide. The lone pair of electrons on the oxygen atom of the ethanol molecule attacks the electrophilic sulfur atom of sulfur trioxide. This is followed by a proton transfer to form ethyl hydrogen sulfate.

Step 2: Formation of this compound

The second equivalent of sulfur trioxide then reacts with the ethyl hydrogen sulfate intermediate. This second sulfonation is believed to proceed via the formation of an intermediate carbocation or a related species, followed by the attack of sulfur trioxide and subsequent proton transfer to yield this compound. The exact mechanism of this second addition can be influenced by reaction conditions.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily in patent literature. These methods vary in terms of reaction conditions, solvents, and the scale of the operation. Below are detailed protocols for three common approaches.

Two-Stage Temperature Synthesis

This method involves the sequential addition of sulfur trioxide at different temperatures to control the exothermic reaction.

Materials:

-

Absolute Ethanol (C₂H₅OH)

-

Sulfur Trioxide (SO₃)

-

Dry Ice-acetone bath

-

Stirring apparatus

-

Reaction flask with a gas inlet and outlet

Procedure:

-

Place one mole of absolute ethanol in a reaction flask equipped with a stirrer and a gas inlet tube.

-

Cool the flask to 0-5°C using a Dry Ice-acetone bath.

-

Slowly introduce one mole of gaseous sulfur trioxide into the stirred ethanol. The reaction is exothermic and the temperature should be carefully maintained within the specified range.

-

After the addition of the first mole of sulfur trioxide is complete, raise the temperature of the reaction mixture to 50°C.

-

Introduce a second mole of sulfur trioxide at a steady rate while maintaining the temperature at 50°C.

-

Upon completion of the second addition, the resulting product is this compound, which can be obtained as a viscous, pale amber oil.

Synthesis in Liquid Sulfur Dioxide

This protocol utilizes liquid sulfur dioxide as a solvent to better control the reaction temperature.

Materials:

-

Ethyl Alcohol (C₂H₅OH)

-

Sulfur Trioxide (SO₃)

-

Liquid Sulfur Dioxide (SO₂)

-

Reaction vessel suitable for low-temperature reactions

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

Dissolve 480 parts of ethyl alcohol in 500 parts of liquid sulfur dioxide in a suitable reaction vessel.

-

In a separate container, prepare a solution of 1600 parts of sulfur trioxide in 1600 parts of liquid sulfur dioxide.

-

Over a period of 6 hours, slowly add the sulfur trioxide solution to the stirred ethanol solution. Maintain the reaction at the boiling point of liquid sulfur dioxide to dissipate the heat of reaction.

-

After the addition is complete, continue stirring the mixture for 10 hours at the same temperature.

-

Following the reaction period, remove the liquid sulfur dioxide by distillation.

-

The remaining product is crude this compound.

Synthesis using this compound as a Reaction Medium

This method, suitable for larger scale production, uses the product itself as the reaction medium, which helps in managing the reaction exothermicity.

Materials:

-

Absolute Ethanol (C₂H₅OH)

-

Sulfur Trioxide (SO₃)

-

This compound (as initial reaction medium)

-

Jacketed reaction vessel with stirring and temperature control

Procedure:

-

Charge the jacketed reaction vessel with a pre-existing batch of this compound.

-

Maintain the temperature of the this compound between 40 and 100°C, preferably between 50 and 80°C.

-

Continuously introduce absolute ethanol below the surface of the stirred this compound.

-

Simultaneously, introduce sulfur trioxide above the surface of the reaction medium. The molar ratio of sulfur trioxide to ethanol should be maintained at 2:1.

-

The reaction is highly efficient, and the this compound produced can be continuously or semi-continuously withdrawn from the reactor.

Quantitative Data

The yield of this compound is generally high, as reported in various patents. The following table summarizes the quantitative data from a representative synthesis using this compound as the reaction medium.

| Parameter | Value | Reference |

| Initial this compound | 400 g (99.2% purity) | US Patent 3,637,793 |

| Ethanol Added | 92 g | US Patent 3,637,793 |

| Sulfur Trioxide Added | 320 g | US Patent 3,637,793 |

| Reaction Temperature | 40°C | US Patent 3,637,793 |

| Reaction Duration | 3 hours | US Patent 3,637,793 |

| Final this compound | 810 g (99.6% purity) | US Patent 3,637,793 |

| Calculated Yield | 99.5% (by weight) | US Patent 3,637,793 |

Spectroscopic Data

A comprehensive search of scientific literature and spectral databases did not yield experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound. The search results were consistently dominated by data for ethanoic acid (acetic acid), a different chemical entity. This represents a significant data gap in the publicly available scientific literature. For researchers requiring definitive characterization of synthesized this compound, it is recommended to perform these spectroscopic analyses.

Visualizations

Reaction Pathway for this compound Synthesis

Caption: Reaction pathway of this compound synthesis.

Experimental Workflow for Two-Stage Temperature Synthesis

Caption: Workflow for two-stage this compound synthesis.

Safety Considerations

-

Sulfur trioxide is a highly corrosive and reactive substance. It reacts violently with water, releasing considerable heat. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction between ethanol and sulfur trioxide is highly exothermic . Proper temperature control is crucial to prevent runaway reactions.

-

Liquid sulfur dioxide is a toxic and volatile liquid. It should be handled with extreme care in a closed system or a fume hood.

Conclusion

The synthesis of this compound from ethanol and sulfur trioxide is a well-established industrial process with high yields. This technical guide has provided a detailed overview of the reaction, including its mechanism, various experimental protocols, and available quantitative data. While the synthesis procedures are well-documented in patent literature, a notable gap exists in the public domain regarding the spectroscopic characterization of this compound. Researchers working with this compound are encouraged to perform their own analytical characterization to ensure the identity and purity of the synthesized material. The provided diagrams and protocols offer a solid foundation for the laboratory-scale synthesis and further investigation of this important chemical intermediate.

A Technical Guide to Ethanoic Acid and Isethionic Acid

An important clarification: The query for "ethionic acid" likely refers to one of two compounds due to a potential misspelling: ethanoic acid or isthis compound . Ethanoic acid, commonly known as acetic acid, is a well-known carboxylic acid. Isthis compound is a sulfonic acid derivative with distinct properties and applications. This guide provides a comprehensive overview of the chemical and physical properties of both compounds to address the ambiguity and serve the needs of researchers, scientists, and drug development professionals.

Part 1: Ethanoic Acid

Ethanoic acid (CH₃COOH) is a simple carboxylic acid and the main component of vinegar, excluding water.[1][2][3] It is a significant chemical reagent and industrial chemical.[4]

Chemical and Physical Properties of Ethanoic Acid

The following tables summarize the key quantitative data for ethanoic acid.

Table 1: General and Physical Properties of Ethanoic Acid

| Property | Value |

| Molecular Formula | C₂H₄O₂[1][3] |

| Molecular Weight | 60.05 g/mol |

| Appearance | Colorless liquid[2][5] |

| Odor | Strong, pungent, vinegar-like[5] |

| Melting Point | 16.6 °C (61.9 °F) |

| Boiling Point | 118.1 °C (244.6 °F) |

| Density | 1.049 g/cm³ |

| pKa | 4.76 |

| pH | ~2.4 (1M solution)[3] |

| Solubility in Water | Miscible |

Table 2: Spectroscopic Data for Ethanoic Acid

| Spectroscopy | Peak Information |

| ¹H NMR | ~11-12 ppm (s, 1H, -COOH), ~2.1 ppm (s, 3H, -CH₃) |

| ¹³C NMR | ~178 ppm (-COOH), ~21 ppm (-CH₃) |

| IR Spectroscopy | 2500-3300 cm⁻¹ (broad O-H stretch), ~1700 cm⁻¹ (C=O stretch), 1200-1300 cm⁻¹ (C-O stretch) |

Experimental Protocols

Synthesis of Ethanoic Acid

-

Laboratory Scale: Oxidation of Ethanol (B145695) A common laboratory preparation involves the oxidation of ethanol using an oxidizing agent such as potassium permanganate (B83412) or a mixture of potassium dichromate and sulfuric acid.

Methodology:

-

A solution of ethanol is prepared in a round-bottom flask.

-

An aqueous solution of potassium permanganate (or acidified potassium dichromate) is added dropwise to the ethanol solution while stirring.

-

The reaction mixture is gently heated under reflux.

-

The progress of the reaction is monitored by the color change (disappearance of the purple permanganate or orange dichromate color).

-

After the reaction is complete, the mixture is distilled to separate the ethanoic acid from the other components.

-

-

Industrial Scale: Methanol Carbonylation (Monsanto and Cativa Processes) The most common industrial method for producing ethanoic acid is the carbonylation of methanol.

Methodology (Cativa Process):

-

Methanol and carbon monoxide are reacted in the liquid phase in the presence of an iridium-based catalyst system and a promoter, typically a ruthenium compound.[6]

-

The reaction is carried out at a temperature of approximately 450 K and a pressure of 30 atm.[6]

-

The product, ethanoic acid, is purified by distillation to remove the catalyst and any byproducts.[6]

-

Diagram 1: Industrial Synthesis of Ethanoic Acid (Cativa Process)

Caption: Workflow for the Cativa process of ethanoic acid synthesis.

Reactivity and Chemical Reactions

Ethanoic acid undergoes typical carboxylic acid reactions:

-

Acid-Base Reactions: It reacts with bases to form ethanoate salts. CH₃COOH + NaOH → CH₃COONa + H₂O

-

Esterification: It reacts with alcohols in the presence of an acid catalyst to form esters. CH₃COOH + CH₃CH₂OH ⇌ CH₃COOCH₂CH₃ + H₂O

-

Reduction: It can be reduced to ethanol using a strong reducing agent like lithium aluminum hydride.

Diagram 2: Key Reactions of Ethanoic Acid

Caption: Summary of the main chemical reactions of ethanoic acid.

Safety and Toxicity

Concentrated ethanoic acid is corrosive and can cause severe skin burns and eye damage.[7] Inhalation of vapors can irritate the respiratory tract.[8] It is flammable in its liquid and vapor forms.[7]

Part 2: Isthis compound

Isthis compound (2-hydroxyethanesulfonic acid, HOCH₂CH₂SO₃H) is an organosulfur compound. It is a water-soluble, white solid in its pure form.[6]

Chemical and Physical Properties of Isthis compound

The following tables summarize the key quantitative data for isthis compound.

Table 3: General and Physical Properties of Isthis compound

| Property | Value |

| Molecular Formula | C₂H₆O₄S |

| Molecular Weight | 126.13 g/mol [9] |

| Appearance | White, water-soluble solid; colorless, syrupy liquid in aqueous solution[6] |

| Melting Point | < 25 °C[10] |

| Density | 1.63 g/cm³ |

| pKa | 1.39 (predicted) |

| Solubility in Water | 1000 mg/mL[10] |

Experimental Protocols

Synthesis of Isthis compound

-

From Sodium Isethionate: A common laboratory and industrial preparation involves the acidification of sodium isethionate.

Methodology:

-

An aqueous solution of sodium isethionate is prepared.

-

A strong acid, such as hydrochloric acid or an organic acid like oxalic acid, is added to the solution.[11][12]

-

The resulting sodium salt (e.g., sodium chloride or sodium oxalate) precipitates out of the solution and is removed by filtration.

-

The remaining aqueous solution of isthis compound can be used as is or concentrated.

-

-

Reaction of Ethylene (B1197577) Oxide with Sodium Bisulfite: This method produces the sodium salt, which can then be acidified.

Methodology:

-

Ethylene oxide is reacted with an aqueous solution of sodium bisulfite.

-

The reaction yields sodium isethionate.

-

The sodium isethionate is then treated with an acid as described in the previous method to produce isthis compound.

-

Diagram 3: Synthesis of Isthis compound from Ethylene Oxide

Caption: Two-step synthesis of isthis compound from ethylene oxide.

Biological Activity and Applications

Isthis compound and its derivatives have several applications:

-

Surfactants: Fatty acid esters of isthis compound, such as sodium cocoyl isethionate, are used as mild, biodegradable anionic surfactants in personal care products.[6]

-

Taurine Production: It is used as a starting material in the industrial synthesis of taurine.[6]

-

Biological Role: Isthis compound is found in mammalian tissues and is involved in mitochondrial calcium transport.[7][13] It can be synthesized in the body from taurine.[6]

Diagram 4: Relationship of Isthis compound to Taurine and Surfactants

Caption: Key chemical and biological relationships of isthis compound.

Safety and Toxicity

Isthis compound is irritating to the skin and mucous membranes.[9] Its sodium salt, sodium isethionate, is considered mild and is used in personal care products, though it can cause irritation in sensitive individuals. The toxicological properties of isthis compound itself have not been fully investigated.[14]

References

- 1. Ethanoic Acid: Properties, Uses & Structure Explained [vedantu.com]

- 2. Ethanoic Acid - GeeksforGeeks [geeksforgeeks.org]

- 3. chemicals.co.uk [chemicals.co.uk]

- 4. Ethanoic Acid - Structure, Properties, Applications | Turito [turito.com]

- 5. tutorchase.com [tutorchase.com]

- 6. Isthis compound - Wikipedia [en.wikipedia.org]

- 7. ataman-chemicals.com [ataman-chemicals.com]

- 8. Isthis compound ammonium salt | C2H9NO4S | CID 14007809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isthis compound [drugfuture.com]

- 10. Isthis compound | C2H6O4S | CID 7866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CA1299190C - Process for the preparation of isthis compound - Google Patents [patents.google.com]

- 12. US5053530A - Preparation of isthis compound with organic acid - Google Patents [patents.google.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Stability and Degradation of Ethionic Acid and its Isomer, Ethane-1,2-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "ethionic acid" can be ambiguous. While its formal IUPAC name is 2-sulfooxyethanesulfonic acid, the closely related and more extensively studied isomer, ethane-1,2-disulfonic acid, is sometimes colloquially associated with similar nomenclature. This guide provides a comprehensive overview of the available scientific information on the stability and degradation pathways of both compounds, addressing the nuances of their distinct chemical structures. A significant disparity in the volume of research exists, with substantially more data available for ethane-1,2-disulfonic acid.

Chemical Identification and Properties

A critical first step is to distinguish between the two isomers:

-

This compound (2-sulfooxyethanesulfonic acid): This compound contains both a sulfonic acid group and a sulfate (B86663) ester group.

-

Ethane-1,2-disulfonic Acid: This isomer possesses two sulfonic acid groups.

The different functional groups impart distinct chemical properties and, consequently, different stability profiles and degradation pathways.

Table 1: Physicochemical Properties

| Property | This compound (2-sulfooxyethanesulfonic acid) | Ethane-1,2-disulfonic Acid |

| Molecular Formula | C₂H₆O₇S₂ | C₂H₆O₆S₂ |

| Molecular Weight | 206.2 g/mol | 190.2 g/mol |

| IUPAC Name | 2-sulfooxyethanesulfonic acid | ethane-1,2-disulfonic acid |

| CAS Number | 461-42-7 | 110-04-3 |

| Appearance | Not well-documented | White crystalline solid[1] |

| Melting Point | Data not available | 172-174 °C (anhydrous)[2] |

| Boiling Point | Data not available | 394 °C (decomposes)[3] |

| Water Solubility | Data not available | Highly soluble[1][3] |

Stability and Degradation of Ethane-1,2-disulfonic Acid

Ethane-1,2-disulfonic acid is generally stable under normal temperatures and pressures.[3] However, it is susceptible to degradation under certain conditions.

Thermal Degradation

Upon heating, ethane-1,2-disulfonic acid decomposes.[3] The primary decomposition products are sulfur oxides, carbon monoxide, and carbon dioxide.[3] The decomposition temperature is reported to be 394 °C.[3] The thermal degradation of sulfonic acid groups in polymers is known to be the initial event in their thermal decomposition.[4]

Chemical Incompatibility

Ethane-1,2-disulfonic acid is incompatible with strong oxidizing agents.[3] Reactions with these substances can be hazardous.

Hydrolytic Stability

The C-S bond in sulfonic acids is generally stable to hydrolysis. However, the formation of a cyclic anhydride (B1165640) from ethane-1,2-disulfonic acid upon heating suggests a potential pathway for intramolecular reactions. This anhydride is noted to rapidly absorb moisture and dissolve in cold water, indicating hydrolysis of the anhydride back to the diacid.[5]

Stability and Degradation of this compound (2-sulfooxyethanesulfonic acid)

There is a significant lack of publicly available experimental data on the stability and degradation pathways of 2-sulfooxyethanesulfonic acid. However, based on its chemical structure containing a sulfate ester linkage, some degradation pathways can be inferred.

Hydrolysis

Sulfate esters can undergo hydrolysis, which would be a primary degradation pathway for 2-sulfooxyethanesulfonic acid. This reaction involves the cleavage of the S-O bond of the sulfate ester. The hydrolysis of sulfate esters can be catalyzed by acids or enzymes (sulfatases).[6] The uncatalyzed hydrolysis of aryl sulfate monoanions has been shown to proceed via an SN2 mechanism.[6]

The hydrolysis of 2-sulfooxyethanesulfonic acid would be expected to yield ethane-1,2-diol (ethylene glycol) and sulfuric acid, or potentially isthis compound (2-hydroxyethanesulfonic acid) and sulfuric acid, depending on the specific cleavage point.

Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways based on the available information and general chemical principles.

Experimental Protocols and Analytical Methods

Stability Testing

-

Thermal Stability: Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature and weight loss profile of the compounds upon heating.[4]

-

Hydrolytic Stability: The compound can be dissolved in aqueous solutions at various pH values and temperatures. Aliquots are taken at different time points and analyzed for the parent compound and potential degradation products.

-

Photostability: Solutions of the compound are exposed to controlled light sources (e.g., UV or visible light), and samples are analyzed over time to assess for photodegradation.

-

Chemical Compatibility: The compound is mixed with solutions of other chemicals (e.g., strong oxidizers) under controlled conditions to observe any reactions or degradation.

Analytical Methods

The analysis of sulfonic acids and their degradation products often requires specialized chromatographic techniques due to their high polarity.

-

Ion Chromatography (IC): This is a primary method for the analysis of sulfonic acids and alkylsulfates.[7] It can be coupled with suppressed conductivity detection for sensitive quantification.[7] Gradient elution may be necessary to separate a wide range of related analytes.[7]

-

High-Performance Liquid Chromatography (HPLC): Ion-exchange HPLC coupled with mass spectrometry (HPIEC-MS) is a powerful technique for the separation and identification of sulfonated compounds.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): While sulfonic acids themselves are generally not volatile enough for direct GC analysis, derivatization can be employed to make them amenable to this technique.[8] GC-MS is a valuable tool for identifying volatile degradation products.

The following diagram outlines a general workflow for the analysis of sulfonic acid degradation.

Conclusion

While "this compound" is the formal name for 2-sulfooxyethanesulfonic acid, the available scientific literature on its stability and degradation is sparse. In contrast, its isomer, ethane-1,2-disulfonic acid, is better characterized, showing stability at ambient conditions but undergoing thermal decomposition at elevated temperatures and reacting with strong oxidizers. The degradation of 2-sulfooxyethanesulfonic acid is likely dominated by the hydrolysis of its sulfate ester group. Further experimental studies are required to fully elucidate the degradation pathways and kinetics of both compounds. The analytical methods outlined in this guide, particularly ion chromatography and HPLC-MS, are crucial for such investigations.

References

- 1. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]

- 3. 1,2-Ethanedisulfonic acid(110-04-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Derivatisation of sulfonic acids for GC/MS analysis. - Chromatography Forum [chromforum.org]

The Genesis of Ethionic Acid: A Deep Dive into its Formation Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of ethionic acid, a significant organosulfur compound. Delving into its synthesis, reaction kinetics, and experimental protocols, this document serves as an in-depth resource for professionals in the fields of chemical research and drug development.

Introduction

This compound, systematically known as 2-sulfooxyethanesulfonic acid, is a dibasic acid with the chemical formula C₂H₆O₆S₂. Its structure features a sulfonic acid group and a sulfate (B86663) group attached to an ethyl backbone. The unique properties of this compound and its derivatives make them valuable intermediates in various chemical syntheses, including the production of surfactants and active pharmaceutical ingredients. Understanding the mechanism of its formation is paramount for optimizing its synthesis and exploring its potential applications.

Mechanism of this compound Formation

The primary and most direct industrial method for synthesizing this compound involves the reaction of ethanol (B145695) with two molar equivalents of sulfur trioxide. The reaction proceeds in a stepwise manner, involving the formation of key intermediates.

Step 1: Formation of Ethyl Sulfuric Acid

The initial step is the electrophilic attack of sulfur trioxide on the oxygen atom of the ethanol molecule. The lone pair of electrons on the oxygen atom acts as a nucleophile, attacking the electron-deficient sulfur atom of SO₃. This results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield ethyl sulfuric acid (also known as ethyl hydrogen sulfate).

Caption: Formation of Ethyl Sulfuric Acid from Ethanol and Sulfur Trioxide.

Step 2: Sulfonation of Ethyl Sulfuric Acid to this compound

The second mole of sulfur trioxide then reacts with the ethyl sulfuric acid formed in the first step. This is a sulfonation reaction where the sulfur trioxide acts as an electrophile, attacking the α-carbon of the ethyl group. This is a more complex step and is thought to proceed via an intermediate, potentially involving the transient formation of ethylene (B1197577). The electrophilic addition of SO₃ to the double bond of ethylene would lead to a carbocation intermediate, which is then stabilized. However, a direct electrophilic attack on the C-H bond, facilitated by the strong electron-withdrawing nature of the adjacent sulfate group, is also a plausible mechanism. The final step involves a proton transfer to yield this compound.

A significant side reaction that can occur is the dehydration of this compound by excess sulfur trioxide to form carbyl sulfate (1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide), a cyclic anhydride.[1] The formation of sulfuric acid as a byproduct has also been noted, likely arising from the reaction of sulfur trioxide with any trace amounts of water present or from side reactions.[1]

Caption: Formation of this compound and the Side Product Carbyl Sulfate.

Quantitative Data on this compound Synthesis

The synthesis of this compound is influenced by several factors, including reaction temperature, molar ratio of reactants, and the presence of a reaction medium. The following tables summarize the quantitative data extracted from various sources.

Table 1: Reaction Conditions for this compound Synthesis from Ethanol and Sulfur Trioxide

| Parameter | Value | Reference |

| Molar Ratio (Ethanol:SO₃) | 1:2 | U.S. Patent 9,061,978 B1 |

| Temperature | 40 to 100 °C | U.S. Patent 9,061,978 B1 |

| Reaction Medium | This compound | U.S. Patent 3,637,793 |

| Initial Temperature (Step 1) | 0-5 °C | J. Am. Chem. Soc., 1954, 76, 5361-5363 |

| Second Stage Temperature (Step 2) | 50-70 °C | J. Am. Chem. Soc., 1954, 76, 5361-5363 |

Table 2: Reported Yields for this compound Synthesis

| Reactants | Yield | Conditions | Reference |

| Ethanol and Sulfur Trioxide | Quantitative | In liquid sulfur dioxide | U.S. Patent 1,913,794 |

| Ethanol and Sulfur Trioxide | 80% (over-all for sodium ethylenesulfonate) | Two-stage temperature process | J. Am. Chem. Soc., 1954, 76, 5361-5363 |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from the procedure for the preparation of sodium ethylenesulfonate.[2]

Materials and Equipment

-

Anhydrous Ethanol

-

Sulfur Trioxide (stabilized)

-

Reaction flask equipped with a stirrer, dropping funnel, and a cooling bath (e.g., ice-salt bath)

-

Dry ice condenser (optional)

-

Inert atmosphere (e.g., nitrogen or argon)

Experimental Workflow

References

Ethionic Acid: An Overview of a Niche Chemical Compound

For Immediate Release

This technical overview addresses the available information on ethionic acid, a distinct chemical compound that is often confused with the more common ethanoic acid (acetic acid). This document provides the fundamental identifiers for this compound and clarifies the current landscape of publicly accessible data for researchers, scientists, and drug development professionals.

Core Identification: CAS Number and Molecular Structure

This compound is registered under the CAS number 461-42-7 . Its chemical identity is further defined by its molecular formula, C₂H₆O₇S₂ , and its IUPAC name, 2-sulfooxyethanesulfonic acid [1].

The molecular structure of this compound consists of a two-carbon ethane (B1197151) backbone. One carbon is bonded to a sulfonic acid group (-SO₃H), and the other is bonded to a sulfate (B86663) group (-OSO₃H).

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 461-42-7 | [1] |

| Molecular Formula | C₂H₆O₇S₂ | [1] |

| IUPAC Name | 2-sulfooxyethanesulfonic acid | [1] |

| Molecular Weight | 206.2 g/mol | [1] |

Distinguishing this compound from Ethanoic Acid

It is critical to differentiate this compound from ethanoic acid (CAS number 64-19-7), commonly known as acetic acid. Ethanoic acid is a simple carboxylic acid (CH₃COOH) and is the primary component of vinegar[2][3][4][5][6][7][8]. The vast majority of readily available chemical literature, including experimental protocols and biological pathway information, pertains to ethanoic acid due to its widespread use in industry and research[1][2][3][4][5][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23].

The structural and chemical differences between these two compounds are significant, as illustrated by the logical diagram below.

Availability of In-Depth Technical Data

A comprehensive search for detailed technical information on this compound, including experimental protocols for its synthesis and reactions, quantitative physical and chemical properties, and its involvement in biological signaling pathways, did not yield sufficient data to construct an in-depth guide. The available scientific literature accessible through broad searches is sparse for this compound, in stark contrast to the wealth of information on ethanoic acid.

Consequently, the core requirements for this technical guide, including structured tables of quantitative data, detailed experimental methodologies, and diagrams of signaling pathways involving this compound, cannot be fulfilled at this time due to the lack of available source material.

Conclusion

This compound (CAS 461-42-7) is a distinct chemical entity from the well-known ethanoic acid. While its fundamental identifiers and structure are known, there is a notable absence of in-depth, publicly available technical data regarding its synthesis, reactivity, and biological role. Researchers and professionals in drug development should be aware of this information gap and exercise caution to avoid conflating data from the far more extensively studied ethanoic acid. Further research into the properties and potential applications of this compound would be necessary to populate the detailed technical knowledge base that currently exists for other chemical compounds.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. tutorchase.com [tutorchase.com]

- 3. Ethanoic Acid: Properties, Uses & Structure Explained [vedantu.com]

- 4. chemicals.co.uk [chemicals.co.uk]

- 5. Acetic acid - Wikipedia [en.wikipedia.org]

- 6. US4444694A - Preparation of 2-aminoalkanesulfonic acid - Google Patents [patents.google.com]

- 7. Aniline-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 8. US2547906A - Process for preparing alkane sulfonic acids - Google Patents [patents.google.com]

- 9. ETHANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 10. Ethanoic Acid - Structure, Properties, Applications | Turito [turito.com]

- 11. Ethanoic acid (Acetic acid) [essentialchemicalindustry.org]

- 12. teachoo.com [teachoo.com]

- 13. Ethanoic Acid: Formula, Structure, Uses & Preparation | AESL [aakash.ac.in]

- 14. byjus.com [byjus.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. The acidic reactions of ethanoic acid | Class experiment | RSC Education [edu.rsc.org]

- 17. youtube.com [youtube.com]

- 18. chemicals.co.uk [chemicals.co.uk]

- 19. Ethanoic acid | Magnificent molecules | RSC Education [edu.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of acetic acid fermentation product and its components on defense signaling in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. US3017430A - Process for preparation of sulfonic acid - Google Patents [patents.google.com]

Ethionic Acid: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethionic acid, also known as ethane-1,2-disulfonic acid, is a strong organic acid with increasing relevance in various chemical and pharmaceutical applications. A thorough understanding of its solubility characteristics in both aqueous and organic media is crucial for its effective use in synthesis, formulation, and analytical development. This technical guide provides a detailed overview of the available data on the solubility of this compound, outlines experimental protocols for its determination, and presents a generalized workflow for solubility assessment. Due to a notable lack of precise quantitative solubility data in publicly accessible literature, this guide emphasizes qualitative descriptions and provides a framework for systematic experimental determination.

Introduction to this compound

This compound (C₂H₆O₆S₂) is a diprotic sulfonic acid, meaning it possesses two sulfonic acid (-SO₃H) functional groups.[1] This structure confers strong acidic properties and significantly influences its physical and chemical characteristics, most notably its solubility.[1][2] It is typically available as a white crystalline solid, often in its dihydrate form.[2][3] Its applications span from use as a catalyst in organic reactions to the formation of edisylate salts of pharmaceutical compounds to enhance their stability and solubility.[1][4]

Solubility Profile of this compound

A comprehensive search of scientific literature reveals a scarcity of quantitative solubility data for this compound. However, a consistent qualitative understanding of its solubility in various solvent classes has been established. The presence of two highly polar sulfonic acid groups dictates its solubility behavior, favoring polar solvents capable of hydrogen bonding and solvation of the sulfonate and proton species.[2]

Aqueous Solubility

This compound is consistently reported to be highly soluble in water.[2][3][5][6] The sulfonic acid groups readily form strong hydrogen bonds with water molecules, leading to its high miscibility.[2] This property is fundamental to its use in many aqueous-based chemical reactions and formulations.[7] The dihydrate form is also described as very soluble in water.[8][9]

Organic Solubility

The solubility of this compound in organic solvents is highly dependent on the polarity of the solvent.

-

Polar Protic Solvents: this compound is soluble in polar protic solvents such as ethanol (B145695).[5][10] These solvents can engage in hydrogen bonding with the sulfonic acid groups, facilitating dissolution.

-

Polar Aprotic Solvents: It is reported to be soluble in polar aprotic solvents like acetone (B3395972) and dioxane.[5][10] One source indicates that it is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO).[11]

-

Nonpolar Solvents: While specific data is unavailable, based on its highly polar nature, this compound is expected to have very low to negligible solubility in nonpolar solvents such as hexane (B92381) or toluene.

Summary of Qualitative Solubility

The following table summarizes the available qualitative solubility data for this compound (ethane-1,2-disulfonic acid). It is important to note the lack of specific quantitative values (e.g., g/100 mL or molarity) in the reviewed literature.

| Solvent Class | Solvent | Qualitative Solubility | Reference(s) |

| Aqueous | Water | Highly Soluble, Readily Soluble | [2][3][5][6] |

| Polar Protic | Ethanol | Soluble | [5][10] |

| Polar Aprotic | Acetone | Soluble | [5][12] |

| Dioxane | Very Soluble | [10] | |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [11] | |

| Ether | Soluble | [10] | |

| Nonpolar | (General) | Expected to be Insoluble | - |

Note: The term "alcohol" has been used ambiguously in some sources. While solubility in ethanol is noted, one source claims practical insolubility in "alcohol," which may refer to less polar, longer-chain alcohols.[13]

Experimental Protocols for Solubility Determination

The absence of quantitative data necessitates a robust experimental approach for researchers requiring precise solubility values. The following section outlines a general methodology for determining the solubility of this compound.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid compound like this compound in a given solvent.

Caption: A generalized experimental workflow for determining the solubility of this compound.

Detailed Methodologies

3.2.1. Saturation Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[14]

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, thermostatically controlled vessel (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required to reach equilibrium should be determined empirically, but 24 to 72 hours is often sufficient.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. This process can be accelerated by centrifugation.

-

Sampling: Carefully withdraw a sample of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the sample through a syringe filter (e.g., 0.22 µm).

-

Analysis: Accurately dilute the saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method (see Section 3.3).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

3.2.2. Potentiometric Titration

For aqueous solutions, the solubility can be determined by titrating the saturated solution with a standardized strong base (e.g., NaOH).

-

Equilibration and Sampling: Prepare a saturated solution as described in the shake-flask method (Section 3.2.1).

-

Titration: Accurately measure a known volume of the filtered saturated solution and titrate it with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a pH meter to detect the equivalence points. Since this compound is a diprotic acid, two equivalence points may be observed.

-

Calculation: Calculate the molar concentration of this compound in the saturated solution from the volume of titrant required to reach the equivalence point(s).

Analytical Quantification Techniques

Accurate quantification of the dissolved this compound is critical for determining solubility. The following techniques are suitable for this purpose.

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and sensitive method for the analysis of sulfonic acids.[15]

-

Column: A reversed-phase column (e.g., C18) or a hydrophilic interaction liquid chromatography (HILIC) column can be used.[16]

-

Mobile Phase: A buffered aqueous-organic mobile phase is typically employed. For example, an acetonitrile/water gradient with an ammonium (B1175870) acetate (B1210297) buffer.[16]

-

Detection: UV detection at a low wavelength (around 210 nm) or, for higher specificity and sensitivity, mass spectrometry (LC-MS) can be used. Refractive index (RI) detection is also a possibility.[15][16]

3.3.2. Ion Chromatography (IC)

Ion chromatography with suppressed conductivity detection is a powerful technique for the direct analysis of anionic species like sulfonates.[17][18]

-

Column: An anion-exchange column is used.

-

Eluent: A basic eluent, such as a sodium hydroxide (B78521) or sodium carbonate/bicarbonate solution, is typically used.

-

Detection: Suppressed conductivity detection provides high sensitivity and selectivity for ionic analytes.

Conclusion

This compound is a highly polar compound that exhibits excellent solubility in water and polar organic solvents, while its solubility in nonpolar solvents is expected to be poor. This guide has summarized the available qualitative solubility data and provided a detailed framework for the experimental determination of its solubility. The lack of quantitative data in the current literature presents an opportunity for further research to establish a comprehensive and quantitative solubility profile of this compound in a wide range of aqueous and organic solvents. Such data would be invaluable to researchers, scientists, and drug development professionals who utilize this versatile compound.

References

- 1. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. guidechem.com [guidechem.com]

- 4. Buy 1,2-Ethanedisulfonic Acid Dihydrate | 5982-56-9 [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. CAS 110-04-3: 1,2-Ethanedisulfonic acid | CymitQuimica [cymitquimica.com]

- 7. ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya [atamanchemicals.com]

- 8. 1,2-Ethanedisulfonic acid dihydrate, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 9. 1,2-Ethanedisulfonic acid dihydrate, 98% | Fisher Scientific [fishersci.ca]

- 10. labsolu.ca [labsolu.ca]

- 11. 1,2-Ethanedisulfonic acid CAS#: 110-04-3 [m.chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. 1,2-Ethanedisulfonic Acid [drugfuture.com]

- 14. researchgate.net [researchgate.net]

- 15. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. ijpsr.com [ijpsr.com]

- 18. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]

A Tale of Two Acids: An In-depth Structural and Physicochemical Comparison of Ethanoic and Isethionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanoic acid and isethionic acid, while both simple, two-carbon organic acids, exhibit profound structural and physicochemical differences that dictate their unique applications, from industrial synthesis to pharmaceutical formulations. This technical guide provides a comprehensive analysis of their core structural distinctions, supported by quantitative data, detailed experimental methodologies, and visual representations of their molecular architecture. Understanding these differences is paramount for professionals in drug development and chemical research, where molecular geometry and functional group characteristics are critical determinants of reactivity, bioavailability, and physiological interaction.

Introduction

Ethanoic acid, systematically named acetic acid, is a ubiquitous carboxylic acid renowned as the primary constituent of vinegar. Its carboxyl functional group (-COOH) defines its chemical behavior. In contrast, isthis compound (2-hydroxyethanesulfonic acid) is a sulfonic acid derivative featuring a sulfonate group (-SO₃H) and a hydroxyl group (-OH). This fundamental difference in their acidic functional groups gives rise to disparate chemical and physical properties, influencing their roles in various scientific and industrial domains. This whitepaper aims to elucidate these differences through a detailed structural and physicochemical lens.

Structural Elucidation

The core distinction between ethanoic acid and isthis compound lies in their atomic connectivity and the nature of their acidic moieties.

Ethanoic Acid (Acetic Acid)

Ethanoic acid possesses a planar carboxyl group attached to a methyl group. The carbon atom of the carboxyl group is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°.

Isthis compound (2-Hydroxyethanesulfonic Acid)

Isthis compound features a tetrahedral sulfur atom at the center of its sulfonate group, bonded to three oxygen atoms and a carbon atom. This arrangement imparts a different three-dimensional structure compared to the planar carboxyl group of ethanoic acid.

This compound: A Precursor to Isthis compound

It is pertinent to briefly mention this compound, as it can be a precursor in the synthesis of isthis compound. This compound (2-sulfonatooxyethanesulfonic acid) is an organosulfur compound that can be hydrolyzed to yield isthis compound and sulfuric acid.[1] Its structure contains a sulfate (B86663) ester in addition to the sulfonic acid group.

The hydrolysis of this compound to isthis compound is a crucial synthetic route.

Caption: Hydrolysis of this compound.

Comparative Physicochemical Properties

The structural dissimilarities translate into distinct physicochemical properties, which are summarized in the table below.

| Property | Ethanoic Acid | Isthis compound |

| Chemical Formula | C₂H₄O₂[2] | C₂H₆O₄S[3] |

| Molecular Weight | 60.05 g/mol [4] | 126.13 g/mol [5] |

| Functional Group | Carboxylic Acid (-COOH)[2] | Sulfonic Acid (-SO₃H), Hydroxyl (-OH)[3] |

| Acidity (pKa) | ~4.76[6] | ~1.9 |

| CAS Number | 64-19-7[7] | 107-36-8[8] |

| Appearance | Colorless liquid[9] | White, water-soluble solid[8] |

| Boiling Point | 118.1 °C[9] | Decomposes |

| Melting Point | 16.6 °C[9] | 191-194 °C (sodium salt)[10] |

| Solubility in Water | Miscible | Highly soluble |

Molecular Structure Visualization

The following diagrams, generated using the DOT language, illustrate the structural formulas of ethanoic acid and isthis compound.

Caption: Structure of Ethanoic Acid.

Caption: Structure of Isthis compound.

Experimental Protocols for Characterization

Accurate characterization of ethanoic and isthis compound relies on standard analytical techniques. Below are generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.

-

Sample Preparation:

-

Dissolve 5-25 mg of the acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean NMR tube.

-

For quantitative analysis, a known amount of an internal standard (e.g., TMS or maleic acid) can be added.

-

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

-

Data Analysis:

-

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative ratios of different types of protons.

-

Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Sample Preparation:

-

For Liquids (Ethanoic Acid): A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

For Solids (Isthis compound): Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the IR beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to different functional groups (e.g., O-H stretch, C=O stretch, S=O stretch).

-

Compare the obtained spectrum with reference spectra from databases for confirmation.

-

Synthesis Methodologies

Synthesis of Ethanoic Acid

A common laboratory synthesis of ethanoic acid involves the oxidation of ethanol.[11]

Caption: Synthesis of Ethanoic Acid.

-

Protocol:

Industrially, the most common method is the carbonylation of methanol.[4]

Synthesis of Isthis compound

Isthis compound is commonly synthesized via the reaction of ethylene (B1197577) oxide with aqueous sodium bisulfite to produce sodium isethionate, which is then acidified.[3]

Caption: Synthesis of Isthis compound.

-

Protocol:

-

Ethylene oxide is reacted with an aqueous solution of sodium bisulfite.

-

The resulting sodium isethionate is then treated with a strong acid, such as hydrochloric acid, to yield isthis compound.[3]

-

Conclusion

The structural disparity between the carboxyl group of ethanoic acid and the sulfonate and hydroxyl groups of isthis compound is the cornerstone of their distinct chemical identities. Ethanoic acid's planarity and weaker acidity contrast sharply with the tetrahedral geometry and strong acidity of isthis compound's sulfonate moiety. These fundamental differences, readily observable through spectroscopic techniques, dictate their respective applications in chemical synthesis, industrial processes, and the formulation of pharmaceuticals and consumer products. A thorough understanding of these structural nuances is indispensable for scientists and researchers seeking to harness the unique properties of these two-carbon acids.

References

- 1. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. process-nmr.com [process-nmr.com]

- 3. Acetic anhydride - Wikipedia [en.wikipedia.org]

- 4. Acid Anhydrides- Definition, Structure, Properties & Uses [turito.com]

- 5. US4696773A - Process for the preparation of isthis compound - Google Patents [patents.google.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Acetic Anhydride [commonorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. ethanoic anhydride [stenutz.eu]

- 11. ISthis compound - Ataman Kimya [atamanchemicals.com]

The Historical Synthesis of Ethionic Acid by Heinrich Gustav Magnus: A Technical Review

Berlin, 1833 - In a series of experiments that would contribute to the burgeoning field of organic chemistry, German scientist Heinrich Gustav Magnus reported the synthesis of what he termed "Aethionsäure" (ethionic acid) and "Isaethionsäure" (isthis compound). His work, detailed in the publication "Ueber die Weinschwefelsäure, ihren Einfluss auf die Aetherbildung, und über zwei neue Säuren ähnlicher Zusammensetzung" in Annalen der Physik und Chemie, marked a significant early investigation into the reactions of ethanol (B145695) with sulfuric acid. This technical guide provides an in-depth analysis of Magnus's historical synthesis, presenting his experimental protocols as described in his 1833 paper, alongside a modern interpretation of the chemical transformations.

Introduction

At the time of Magnus's research, the nature of organic compounds and their reactions was still a subject of intense investigation. His work on "Weinschwefelsäure" (sulfovinic acid, now known as ethyl sulfuric acid) and its derivatives was part of a broader effort to understand the process of ether formation from alcohol and acid. It was in this context that he discovered two new acids, which he distinguished based on the properties of their barium salts. While his initial structural and compositional analyses were later refined by the scientific community, his foundational experiments laid the groundwork for the study of organosulfur compounds.

Experimental Protocols of Magnus (1833)

Based on a meticulous review of his 1833 publication, the experimental procedures employed by Magnus for the synthesis of ethionic and isethionic acids can be reconstructed as follows. It is important to note that the quantities and apparatus descriptions are as reported by Magnus and reflect the conventions of 19th-century chemistry.

Synthesis of the Starting Material: "Weinschwefelsäure" (Ethyl Sulfuric Acid)

The precursor for Magnus's synthesis was ethyl sulfuric acid, which he prepared by reacting ethanol with concentrated sulfuric acid.

Methodology:

-

Equal volumes of absolute alcohol (ethanol) and concentrated sulfuric acid were carefully mixed.

-

The mixture was heated, leading to the formation of ethyl sulfuric acid. The exact temperature and duration of heating were not precisely quantified in his paper, a common practice for the era.

-

The resulting solution, containing ethyl sulfuric acid, water, and unreacted starting materials, was then used for the subsequent synthesis of ethionic and isethionic acids.

Synthesis of "Aethionsäure" (this compound) and "Isaethionsäure" (Isthis compound)

Magnus's primary method for producing the new acids involved the treatment of the ethyl sulfuric acid mixture with anhydrous sulfuric acid (sulfur trioxide).

Methodology:

-

Anhydrous sulfuric acid (sulfur trioxide) was gradually added to the prepared solution of ethyl sulfuric acid.

-

This addition was accompanied by a significant evolution of heat, and the reaction mixture was likely cooled, although specific cooling methods were not detailed.

-

Upon completion of the reaction, the mixture was diluted with water.

-

Barium carbonate was then added to neutralize the excess acid and precipitate the sulfate (B86663) and ethionate salts.

-

Magnus observed the formation of two distinct barium salts: one that was sparingly soluble in water (barium ethionate) and another that was more readily soluble (barium isethionate). This difference in solubility was the key to their separation.

-

The separated barium salts were then decomposed with the stoichiometric amount of sulfuric acid to yield aqueous solutions of this compound and isthis compound, respectively.

Quantitative Data

Magnus's 1833 paper provides limited quantitative data by modern standards. His focus was primarily on the qualitative description and identification of the new substances through the properties of their salts. The primary quantitative aspect of his work was the analysis of the elemental composition of the barium salts to propose empirical formulas for his newly discovered acids.

| Compound | Magnus's Observation on Barium Salt Solubility | Modern Understanding of the Anion |

| "Aethionsäure" | Sparingly soluble in water | Ethionate (HO₃SCH₂CH₂OSO₃⁻) |

| "Isaethionsäure" | Readily soluble in water | Isethionate (HOCH₂CH₂SO₃⁻) |

Signaling Pathways and Logical Relationships

The chemical transformations described by Magnus can be visualized as a sequence of reactions. The following diagrams illustrate the logical flow of the synthesis process.

Caption: Experimental workflow for Magnus's synthesis of ethionic and isethionic acids.

Spectroscopic and Synthetic Insights into Ethionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of ethionic acid, known systematically as 1,2-ethanedisulfonic acid. This document is intended to serve as a comprehensive resource, presenting key data in a structured format and detailing the experimental procedures for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound is critically supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key spectroscopic data for this compound and its disodium (B8443419) salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the symmetric nature of the this compound molecule. Due to the equivalence of the two methylene (B1212753) groups, simple spectra are observed.

Table 1: ¹H NMR Spectroscopic Data for 1,2-Ethanedisulfonic Acid and its Disodium Salt

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration |

| 1,2-Ethanedisulfonic Acid | D₂O | ~3.5 - 4.0 | Singlet | 4H |

| Disodium 1,2-Ethanedisulfonate | D₂O | Not Specified | Singlet | 4H |

Table 2: ¹³C NMR Spectroscopic Data for 1,2-Ethanedisulfonic Acid and its Disodium Salt

| Compound | Solvent | Chemical Shift (δ) ppm |

| 1,2-Ethanedisulfonic Acid | D₂O | ~50 |

| Disodium 1,2-Ethanedisulfonate | D₂O | Not Specified |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonic acid functional groups.

Table 3: Characteristic IR Absorption Bands for 1,2-Ethanedisulfonic Acid Dihydrate

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3500 - 3200 | O-H stretch | Broad absorption due to hydrogen-bonded hydroxyl groups of the sulfonic acid and water of hydration.[1] |

| 3000 - 2800 | C-H stretch | Stretching vibrations of the methylene groups.[1] |

| ~1050 | S=O stretch | Strong absorption characteristic of the sulfonyl group.[1] |

Experimental Protocols

Synthesis of this compound

A foundational method for the synthesis of this compound involves a two-step process, starting with the formation of its disodium salt.[2]

Step 1: Synthesis of Disodium 1,2-Ethanedisulfonate

This step is based on the reaction of 1,2-dibromoethane (B42909) with sodium sulfite (B76179).

-

Reactants: 1,2-dibromoethane, Sodium Sulfite

-

Procedure: A mixture of 1,2-dibromoethane and a solution of sodium sulfite in water is refluxed. The reaction progress can be monitored by the consumption of the starting materials. Upon completion, the disodium salt of 1,2-ethanedisulfonic acid precipitates from the solution and can be isolated by filtration.

Step 2: Conversion to 1,2-Ethanedisulfonic Acid

The free acid is obtained by treating the disodium salt with a strong acid.

-

Reactants: Disodium 1,2-Ethanedisulfonate, Strong Acid (e.g., H₂SO₄)

-

Procedure: The isolated disodium salt is dissolved in water and treated with a stoichiometric amount of a strong acid, such as sulfuric acid. This results in the precipitation of the corresponding salt of the strong acid (e.g., barium sulfate (B86663) if barium salt is used as an intermediate), leaving the free 1,2-ethanedisulfonic acid in the solution. The free acid can then be isolated by removal of the precipitate and evaporation of the solvent.[2]

An alternative laboratory synthesis involves the high-temperature reaction of ethanolamine (B43304) with concentrated sulfuric acid.[3] This method requires heating at 200-250°C for 12 to 24 hours under elevated pressure.[3]

Caption: Synthesis pathway of this compound.

Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: A small amount of the analyte (1,2-ethanedisulfonic acid or its salt) is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a single peak for the equivalent carbon atoms. Chemical shifts are reported in parts per million (ppm) relative to a reference standard.

IR Spectroscopy

-

Sample Preparation: For solid samples like 1,2-ethanedisulfonic acid dihydrate, the Attenuated Total Reflectance (ATR) technique is often employed.[4] A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric gases.

Caption: Workflow for spectroscopic analysis.

References

Ethionic Acid's Reaction with Water to Form Sulfuric Acid: A Comprehensive Technical Guide

Introduction

The term "ethionic acid" is not a standard chemical name and can be ambiguous. It is often used to refer to carbyl sulfate (B86663) (1,3,2-dioxathiolane 2,2-dioxide), which is the cyclic sulfate ester of isthis compound. Carbyl sulfate is a reactive intermediate that readily hydrolyzes in the presence of water to yield isthis compound and sulfuric acid. This guide provides a detailed overview of this hydrolysis reaction, including the underlying chemical principles, experimental protocols, and quantitative data.

Reaction Mechanism and Kinetics

The hydrolysis of carbyl sulfate is a rapid, exothermic reaction that proceeds via a nucleophilic attack of water on the sulfur atom. This leads to the opening of the five-membered ring and the formation of isthis compound and sulfuric acid. The reaction is catalyzed by both acids and bases.

The reaction can be summarized as follows:

(CH₂)₂SO₄ + 2H₂O → HOCH₂CH₂SO₃H + H₂SO₄

Table 1: Reaction Parameters for the Hydrolysis of Carbyl Sulfate

| Parameter | Value | Conditions | Reference |

| Reaction Type | Hydrolysis | Aqueous solution | |

| Enthalpy of Reaction | Exothermic | Not specified | |

| Catalysts | Acids, Bases | Aqueous solution | |

| Primary Products | Isthis compound, Sulfuric Acid | Aqueous solution |

Experimental Protocols

Protocol 1: Synthesis and Hydrolysis of Carbyl Sulfate

This protocol describes the synthesis of carbyl sulfate from ethylene (B1197577) and sulfur trioxide, followed by its in-situ hydrolysis to produce isthis compound and sulfuric acid.

Materials:

-

Ethylene gas

-

Liquid sulfur trioxide (SO₃)

-

Inert solvent (e.g., tetrachloroethylene)

-

Water (deionized)

Procedure:

-

A solution of sulfur trioxide in an inert solvent is prepared in a reaction vessel equipped with a stirrer, a gas inlet, and a cooling system.

-

Ethylene gas is bubbled through the solution at a controlled rate, maintaining the temperature between 25-30°C.

-

The reaction between ethylene and sulfur trioxide forms carbyl sulfate as an intermediate.

-

After the reaction is complete, water is carefully added to the reaction mixture to hydrolyze the carbyl sulfate.

-

The hydrolysis is highly exothermic and requires cooling to control the temperature.

-

The resulting aqueous solution contains isthis compound and sulfuric acid.

Diagram 1: Experimental Workflow for Carbyl Sulfate Synthesis and Hydrolysis

Caption: Workflow for the synthesis of carbyl sulfate and its subsequent hydrolysis.

Signaling Pathways and Logical Relationships

The reaction of carbyl sulfate with water is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship of the reaction is a straightforward hydrolysis process.

Diagram 2: Reaction Pathway of Carbyl Sulfate Hydrolysis

Caption: Hydrolysis of carbyl sulfate to isthis compound and sulfuric acid.

Conclusion

The reaction of "this compound" (carbyl sulfate) with water is a well-established and industrially significant process for the production of isthis compound, with sulfuric acid as a co-product. The reaction is rapid and exothermic, proceeding through a straightforward hydrolysis mechanism. The protocols and data presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development and chemical synthesis.

An In-depth Technical Guide on the Thermochemical Properties of Ethanoic Acid

Disclaimer: Comprehensive searches for "ethionic acid" did not yield any relevant scientific data. It is highly probable that this term is a misnomer for the well-studied compound ethanoic acid , commonly known as acetic acid. This guide will provide a detailed overview of the thermochemical properties of ethanoic acid to fulfill the user's request for an in-depth technical document. Additionally, a brief summary of available information on related organosulfur compounds, isthis compound and ethane-1,2-disulfonic acid, is included for context.

Introduction to Ethanoic Acid

Ethanoic acid (CH₃COOH) is a simple carboxylic acid that is widely recognized as the main component of vinegar, apart from water.[1] It is a colorless liquid with a characteristic pungent odor and sour taste.[2] In its pure, water-free form, it is called glacial acetic acid.[3] Ethanoic acid is a crucial chemical reagent and industrial chemical with numerous applications in the production of synthetic fibers, vinyl acetate (B1210297) monomer for wood glue, and as a solvent.[1] In the food industry, it is used as a preservative and acidity regulator.[3]

Thermochemical Properties of Ethanoic Acid

The thermochemical properties of a substance are critical for understanding its stability, reactivity, and energy content. These properties are fundamental in chemical process design, safety analysis, and thermodynamic modeling.

Quantitative Thermochemical Data

The following table summarizes the key thermochemical properties of ethanoic acid in its liquid and gaseous states at standard conditions (298.15 K and 1 atm), unless otherwise specified.

| Property | Symbol | Value | Units | State |

| Standard Molar Enthalpy of Formation | ΔfH° | -484.3 ± 0.5 | kJ/mol | Liquid |

| Standard Molar Enthalpy of Formation | ΔfH° | -432.25 ± 0.5 | kJ/mol | Gas |

| Standard Molar Enthalpy of Combustion | ΔcH° | -874.1 ± 0.4 | kJ/mol | Liquid |

| Standard Molar Entropy | S° | 159.8 ± 0.4 | J/mol·K | Liquid |

| Standard Molar Entropy | S° | 282.5 ± 1.0 | J/mol·K | Gas |

| Molar Heat Capacity (constant pressure) | Cp | 123.1 | J/mol·K | Liquid |

| Molar Heat Capacity (constant pressure) | Cp | 65.8 | J/mol·K | Gas |

Data sourced from the NIST Chemistry WebBook and other cited literature.

Experimental Protocols for Determining Thermochemical Properties

The accurate determination of thermochemical data relies on precise experimental techniques. The primary methods used for measuring the enthalpy of formation, combustion, and heat capacity are outlined below.

Combustion Calorimetry

Combustion calorimetry is a fundamental technique for determining the enthalpy of combustion (ΔcH°) of a compound. From this value, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's law.

Experimental Workflow:

Figure 1: Experimental workflow for combustion calorimetry.

Adiabatic Heat-Capacity Calorimetry

Adiabatic heat-capacity calorimetry is employed to measure the heat capacity (Cp) of a substance as a function of temperature. This technique is also used to determine the enthalpies and entropies of phase transitions.

Experimental Protocol:

-

Sample Preparation: A known mass of high-purity ethanoic acid is sealed in a sample container.

-

Calorimeter Setup: The container is placed in an adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings. This is typically achieved using a series of concentric shields with controlled temperatures.

-

Heating and Measurement: A precisely measured amount of electrical energy is introduced to the sample, causing a small increase in temperature. The temperature is measured with high-precision thermometers (e.g., platinum resistance thermometers).

-

Data Acquisition: The heat capacity is calculated from the measured energy input and the resulting temperature rise (Cp = ΔQ/ΔT). This process is repeated over a wide range of temperatures.

-

Entropy Calculation: The standard molar entropy (S°) is determined by integrating the heat capacity data from near absolute zero to the standard temperature (298.15 K), accounting for the entropies of any phase transitions.

Chemical Reactions and Signaling Pathways

While ethanoic acid is not typically involved in complex signaling pathways in the same way as biomolecules, its reactions are fundamental to organic chemistry and biochemistry.

Esterification

A key reaction of ethanoic acid is esterification, where it reacts with an alcohol in the presence of an acid catalyst to form an ester and water. Esters are known for their characteristic fruity smells.

Figure 2: Reversible esterification of ethanoic acid.

Acid-Base Neutralization

As an acid, ethanoic acid reacts with bases to form a salt and water in a neutralization reaction. For example, with sodium hydroxide, it forms sodium ethanoate.

Figure 3: Neutralization reaction of ethanoic acid.

Overview of Related Organosulfur Compounds

As "this compound" is not a recognized standard chemical name, it may refer to a sulfonic acid derivative of ethane. Below is a summary of two such compounds.

Isthis compound

Ethane-1,2-disulfonic Acid

Ethane-1,2-disulfonic acid (C₂H₆O₆S₂) is a strong diprotic sulfonic acid.[5] It is a solid at room temperature with a high melting point.[6] Similar to isthis compound, detailed quantitative thermochemical data for this compound is sparse in the available literature.

Conclusion

This technical guide has provided a comprehensive overview of the thermochemical properties of ethanoic acid, which is the likely subject of the user's query for "this compound." Detailed quantitative data has been presented in a structured format, and the experimental protocols for their determination have been described. The fundamental chemical reactions of ethanoic acid have also been illustrated. While information on the specific term "this compound" is unavailable, this guide offers a robust and detailed analysis of a closely related and industrially significant chemical compound. For researchers and professionals in drug development, the principles and methodologies described herein are broadly applicable to the characterization of other organic acids.

References

- 1. Acetic Acid 50% (CAS 64-19-7) - MasterChem | kemikaalien tuotanto ja myynti [masterchem.fi]

- 2. Ethanoic Acid - Structure, Properties, Applications | Turito [turito.com]

- 3. ETHANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 4. Isthis compound - Wikipedia [en.wikipedia.org]

- 5. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide on the Potential Hazards and Safety Precautions for Ethionic Acid

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Ethionic acid (CAS 461-42-7) is a chemical with limited publicly available safety data. The information provided herein is based on its chemical structure, synthesis precursors, and general knowledge of related compounds. Extreme caution should be exercised when handling this substance, and a comprehensive risk assessment must be conducted prior to any use.

Introduction

This compound, systematically known as 2-sulfooxy-ethanesulfonic acid, is a difunctional organic compound. Its structure contains both a sulfonic acid group and a sulfate (B86663) ester group, making it a strong acid and a potential sulfating agent. It is primarily known as an intermediate in the synthesis of other chemicals, such as isthis compound and taurine. The presence of highly reactive functional groups and its synthesis from hazardous materials like sulfur trioxide necessitate a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a detailed overview of the known and anticipated hazards of this compound, along with recommended safety precautions for its handling and use in a laboratory setting.

Hazard Identification and Classification

Table 1: Postulated GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Basis for Postulated Classification |

| Skin Corrosion/Irritation | Category 1B or 1C | H314: Causes severe skin burns and eye damage | Presence of a strong sulfonic acid group and a sulfate ester, which can hydrolyze to sulfuric acid. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Strong acidic nature, expected to be highly corrosive to eye tissue. |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available | No data available | No toxicological studies were found in the public domain. Assumed to be harmful if ingested, inhaled, or in contact with skin due to its corrosive nature. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of aerosols or vapors of a strong acid can cause severe irritation to the respiratory tract. |

Physicochemical and Toxicological Data